molecular formula C9H12O2 B14233585 1-Phenylpropane-2-peroxol CAS No. 500131-53-3

1-Phenylpropane-2-peroxol

Cat. No.: B14233585
CAS No.: 500131-53-3
M. Wt: 152.19 g/mol
InChI Key: SFXDUIPHBILDKE-UHFFFAOYSA-N
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Description

1-Phenylpropane-2-peroxol, universally identified as Cumene Hydroperoxide (CHP), is an organic hydroperoxide of significant industrial and research importance. This compound appears as a colorless to pale yellow liquid and serves as a critical intermediate in the cumene process for the large-scale production of phenol and acetone . Beyond this, CHP is extensively employed as a radical initiator in the production of acrylates and as an oxidizing agent in the synthesis of propylene oxide . Its mechanism of action involves thermal decomposition to generate cumyloxy radicals, which effectively initiate polymerization chains or facilitate epoxidation reactions in research and industrial synthesis. Researchers value this compound for its role in studying oxidation kinetics and polymer chemistry. It is important to note that Cumene Hydroperoxide is a hazardous material; it is flammable, toxic, corrosive, and a skin irritant, requiring careful handling and storage . This product is intended for laboratory and industrial research purposes only. It is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

500131-53-3

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

2-hydroperoxypropylbenzene

InChI

InChI=1S/C9H12O2/c1-8(11-10)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3

InChI Key

SFXDUIPHBILDKE-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)OO

Origin of Product

United States

Mechanistic Investigations into the Chemical Reactivity of 1 Phenylpropane 2 Peroxol

Decomposition Pathways and Product Characterization of 1-Phenylpropane-2-peroxol

The decomposition of this compound can be initiated thermally or through catalysis, leading to a variety of products. The specific products formed depend on the reaction conditions.

Analysis of Thermal and Catalytic Decomposition Products

The thermal and catalytic decomposition of hydroperoxides, including secondary hydroperoxides like this compound, has been a subject of extensive study. The decomposition can proceed through different mechanisms, yielding a range of products. For instance, the oxidation of compounds with a 3-phenyl-2-propene structure can lead to the formation of benzaldehyde (B42025), benzoic acid, and epoxides as common products resulting from the oxidation of the carbon-carbon double bond. nih.gov In the context of cumene (B47948) hydroperoxide (CHP), a structurally related compound, its acid-catalyzed cleavage is a cornerstone of the cumene process, yielding phenol (B47542) and acetone (B3395972). th-koeln.de The use of solid acid catalysts like zeolites (ZSM-5, Beta) and acid-treated montmorillonite (B579905) clays (B1170129) has shown high conversion rates and selectivity for phenol. th-koeln.de

The decomposition of hydroperoxides can be significantly influenced by the solvent and the type of catalyst used. For example, the decomposition of tetralyl and cyclohexenyl hydroperoxides is accelerated in alcohol compared to chlorobenzene, which is attributed to the formation of hydrogen-bonded complexes. researchgate.net Copper(II) complexes have also been shown to be effective catalysts for hydroperoxide decomposition. researchgate.net In the oxidation of propylbenzene, products such as benzoic acid, propiophenone, and 1-phenylpropan-2-one have been detected, indicating C-C bond cleavage. researchgate.net

Table 1: Potential Decomposition Products of this compound under Various Conditions

ConditionPotential ProductsReference
Thermal OxidationBenzaldehyde, Benzoic Acid, Epoxides nih.gov
Acid CatalysisPhenol, Acetone (by analogy to Cumene Hydroperoxide) th-koeln.de
Copper(II) CatalysisBenzoic Acid, Propiophenone, 1-Phenylpropan-2-one (by analogy to Propylbenzene) researchgate.net

Elucidation of Radical Intermediates in Peroxide Scission

The scission of the O-O bond in hydroperoxides is a critical step that generates radical intermediates. This process can occur homolytically, yielding an alkoxyl and a hydroxyl radical, or can be influenced by catalysts. The generation of free radicals from peroxide decomposition can accelerate oxidation processes, leading to a complex mixture of secondary oxidation products. nih.gov

In the context of heme proteins and metalloporphyrins, the interaction with alkyl hydroperoxides can lead to the formation of alkoxyl radicals and ferryl intermediates. nih.gov The autoxidation of organic materials is a radical chain process where peroxyl radicals are key chain-carrying species. rsc.org The inhibition of this process often involves the reaction of antioxidants with these peroxyl radicals to form more stable radical species. rsc.org The formation of radical intermediates is a key aspect of many chemical transformations, including those initiated by hypervalent iodine reagents, which can lead to O-radical generation and subsequent β-scission to form a C-radical. frontiersin.org

Reactions of Peroxyl Radicals with Aromatic Systems

Peroxyl radicals, formed during the decomposition of hydroperoxides, can react with aromatic systems through various mechanisms. These reactions are fundamental to understanding antioxidant chemistry and oxidative degradation processes.

Acid-Catalyzed Reactivity and Protonation Effects on Peroxyl Radicals

The reactivity of peroxyl radicals can be significantly influenced by the presence of acids. Unexpected acid catalysis has been observed in the reactions of peroxyl radicals with phenols. nih.gov This catalysis can alter the reaction rates and pathways. For instance, the rate of epoxidation of alkenes with peroxy acids is significantly increased in the presence of an acid catalyst like trifluoroacetic acid, which is suggested to be due to the complexation of the peroxy acid with the undissociated acid catalyst rather than protonation of the peroxy acid. acs.org

The protonation state of the reactants plays a crucial role. The hydroperoxyl radical (HOO•), the protonated form of superoxide (B77818) (O₂⁻•), is more reactive as an oxidant than its conjugate base. wikipedia.orgnih.gov The pKa of HOO• is 4.88, meaning that at physiological pH, only a small fraction exists in the protonated form. wikipedia.org However, this small fraction can be a potent oxidant, capable of abstracting hydrogen atoms. wikipedia.org In acidic aqueous solutions, the decomposition of α-hydroxyalkyl-hydroperoxides is catalyzed by H⁺ ions, leading to an increase in the decomposition rate with decreasing pH. acs.org

Hydrogen Atom Transfer (HAT) and Proton-Coupled Electron Transfer (PCET) Mechanisms in Phenol Oxidation

The oxidation of phenols by peroxyl radicals is a key process in antioxidant chemistry and can proceed through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Proton-Coupled Electron Transfer (PCET). nih.gov In HAT, a hydrogen atom (a proton and an electron) is transferred in a single step from the phenol to the radical. nih.govmdpi.com In PCET, the electron and proton are transferred in a single concerted step but from different orbitals, or in separate, sequential steps. nih.govmdpi.com

The specific mechanism often depends on the solvent and the electronic properties of the phenol and the radical. mdpi.com HAT/PCET mechanisms are generally favored in nonpolar solvents, while a stepwise mechanism called sequential proton loss electron transfer (SPLET) is more common in polar solvents. mdpi.com Computational studies suggest that the reactions of phenols with peroxyl radicals are more accurately described as PCET reactions. researchgate.net The rate of hydrogen atom transfer from phenols to peroxyl radicals is influenced by the bond dissociation energy of the phenolic O-H bond, which is in turn affected by substituents on the aromatic ring. researchgate.net Electron-donating groups generally lower the bond dissociation energy and increase the reaction rate. researchgate.net

O-O Bond Cleavage Dynamics in Organic Hydroperoxides

The cleavage of the O-O bond is the defining reaction of hydroperoxides. The dynamics of this process can be influenced by various factors, including the structure of the hydroperoxide, the presence of catalysts, and the solvent. The cleavage can be either homolytic, leading to radical products, or heterolytic.

The nature of the substituent on the hydroperoxide plays a significant role in determining the cleavage pathway. acs.orgresearchgate.net Electron-donating groups, such as tert-alkyl groups, tend to favor homolytic cleavage of the O-O bond. acs.orgresearchgate.net Conversely, electron-withdrawing substituents, like an acyl group, facilitate heterolytic cleavage. acs.orgresearchgate.net

In the context of iron(III) porphyrin complexes, both heterolytic and homolytic O-O bond cleavage of hydroperoxides can occur, with the partitioning between the two pathways being significantly affected by the electronic nature of the iron porphyrin complex. acs.orgresearchgate.net Electron-deficient iron porphyrins favor heterolytic cleavage, while electron-rich ones promote homolytic cleavage. researchgate.net

Furthermore, the electrochemical cleavage of the O-O bond in an organic peroxide can be concerted with electron transfer and even proton transfer from a nearby acidic group. pnas.org The UV photodissociation of organic hydroperoxides also leads to O-O bond cleavage, producing RO• and •OH radicals. acs.org The dynamics of this process can be complex, with evidence for both direct dissociation on an excited state potential energy surface and internal conversion to the ground state followed by dissociation. acs.org

Differentiation Between Homolytic and Heterolytic Cleavage Mechanisms

The cleavage of the peroxide bond (O-O) in this compound can proceed through two primary pathways: homolytic and heterolytic cleavage. pressbooks.pubmaricopa.educhemistrysteps.com Homolytic cleavage involves the even distribution of the bonding electrons, resulting in the formation of two radical species. pressbooks.pub This process is often initiated by heat or light. pressbooks.pub In contrast, heterolytic cleavage involves the uneven distribution of the bonding electrons, where one atom retains both electrons, leading to the formation of ionic species. pressbooks.pubmaricopa.edu

The reaction pathway is significantly influenced by the surrounding chemical environment. For instance, the mechanism of O-O bond cleavage in 2-methyl-1-phenylpropan-2-yl hydroperoxide, a related compound, has been shown to be dependent on factors such as pH and the nature of the axial ligand when using iron(III) porphyrins as catalysts, with both homolytic and heterolytic pathways being possible. warwick.ac.uk

Influence of pH, Ligand Environment, and Metal Catalysts on Bond Cleavage

The cleavage of the peroxide bond in this compound is sensitive to the reaction conditions, including pH, the presence and nature of ligands, and the use of metal catalysts.

pH: The pH of the reaction medium can dictate the dominant cleavage mechanism. For example, in the decomposition of hydroperoxo manganese porphyrins, the O-O bond cleavage was found to be pH-independent in the range of 8.8 to 10.4. researchgate.net However, for other systems, acidic conditions have been shown to favor heterolytic cleavage. researchgate.net

Ligand Environment: The ligands coordinated to a metal catalyst can significantly alter its electronic properties and, consequently, the pathway of peroxide decomposition. In the case of iron(III) porphyrin-catalyzed cleavage of 2-methyl-1-phenylpropan-2-yl hydroperoxide, the axial ligand attached to the porphyrin plays a crucial role in determining whether the cleavage is homolytic or heterolytic. warwick.ac.uk

Metal Catalysts: Transition metals are widely used to catalyze peroxide decomposition. nih.govmdpi.com Metals like iron, cobalt, and manganese can facilitate both homolytic and heterolytic cleavage. thieme-connect.de For instance, Fe(II) salts are known to rapidly cleave alkyl hydroperoxides. nih.gov The interaction between the metal center and the peroxide can lead to the formation of highly reactive intermediates. The choice of metal and its oxidation state can steer the reaction towards a specific pathway. For example, the oxidation of cyclohexene (B86901) in the presence of certain metal catalysts can be significantly accelerated by additives that can act as ligands or electron transfer reagents. researchgate.net

FactorInfluence on Bond CleavageExample System
pH Can determine the prevalence of homolytic vs. heterolytic pathways.Hydroperoxo manganese porphyrins show pH-independent cleavage in a specific range. researchgate.net
Ligand Environment Modifies the electronic properties of metal catalysts, influencing the cleavage mechanism.Axial ligands on iron(III) porphyrins affect the cleavage of 2-methyl-1-phenylpropan-2-yl hydroperoxide. warwick.ac.uk
Metal Catalysts Can accelerate decomposition and direct the cleavage pathway.Fe(II) salts promote the rapid cleavage of alkyl hydroperoxides. nih.gov

Exploration of Peroxonium Ion Intermediates in Peroxide Reactions

In certain peroxide reactions, the formation of peroxonium ion intermediates has been proposed and studied. These are three-membered ring species containing a positively charged oxygen atom (R₂O⁺-OR₁). ucl.ac.ukresearchgate.net Regio- and stereochemical evidence from the reactions of isomeric n-butyl β-iodopentyl peroxides with silver trifluoroacetate (B77799) suggests the formation of a trialkylperoxonium ion intermediate. ucl.ac.ukresearchgate.net Theoretical calculations, such as MINDO/3, have been employed to investigate the stability and conformation of these peroxonium ions. ucl.ac.ukresearchgate.net The intermediacy of peroxonium ions has also been suggested in the singlet oxygenation of certain silicon-containing compounds. capes.gov.br The chemistry of peroxides is often dominated by the homolytic cleavage of the O-O bond, but the involvement of peroxonium ions highlights the potential for heterolytic pathways leading to different product distributions. ucl.ac.uk

Kinetic Studies and Kinetic Isotope Effect (KIE) Determinations in this compound Reactivity

Kinetic studies are essential for elucidating the mechanisms of chemical reactions. The kinetic isotope effect (KIE) is a particularly powerful tool that involves measuring the change in reaction rate when an atom in the reactants is replaced by one of its isotopes. wikipedia.org A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step, while a secondary KIE occurs when the labeled bond is not broken. wikipedia.orgprinceton.edu

In the context of this compound reactivity, determining the KIE can help distinguish between different mechanistic possibilities. For example, a significant primary KIE upon replacing a hydrogen atom with deuterium (B1214612) at a position involved in bond cleavage in the rate-determining step would provide strong evidence for that specific mechanism. princeton.edulibretexts.org The magnitude of the KIE can also provide insights into the structure of the transition state. princeton.edu For instance, a large kH/kD ratio is often indicative of a linear transition state in proton transfer reactions. princeton.edu In reactions involving peroxides, KIE studies can help to clarify whether a C-H bond is broken in the rate-determining step of an oxidation reaction. researchgate.net

KIE TypeDescriptionImplication for this compound Reactivity
Primary KIE Observed when a bond to an isotopically substituted atom is broken in the rate-determining step. wikipedia.orgA significant kH/kD value would indicate C-H bond cleavage is rate-limiting in an oxidation reaction.
Secondary KIE Observed when a bond to an isotopically substituted atom is not broken in the rate-determining step. wikipedia.orgSmaller kH/kD values can provide information about changes in hybridization at the labeled position.

Oxidative Transformations and Interactions with Specific Reagents

Spin trapping is an experimental technique used to detect and identify transient free radical intermediates. mdpi.comnih.gov This method involves the use of a "spin trap," a molecule that reacts with a short-lived radical to form a more stable radical (a spin adduct), which can then be detected by electron paramagnetic resonance (EPR) spectroscopy. nih.govplos.org

In the study of this compound, spin traps can be employed to intercept and characterize the radical species generated during its decomposition. For example, if homolytic cleavage occurs, the resulting alkoxyl and other carbon-centered radicals could be trapped. The hyperfine splitting pattern of the resulting nitroxide spin adduct in the EPR spectrum can provide information about the structure of the original trapped radical. nih.gov The choice of spin trap is crucial, and a variety of nitrone- and nitroso-based compounds are available. nih.govresearchgate.net

Peroxo species derived from compounds like this compound can act as potent oxidants for various substrates, including the benzylic positions of alkylarenes. organic-chemistry.orgchemistryviews.org The oxidation of a benzylic C-H bond can lead to the formation of valuable products such as alcohols, aldehydes, or ketones. organic-chemistry.orggrowingscience.com

The mechanism of benzylic oxidation often involves a hydrogen atom abstraction from the benzylic position by a reactive oxygen species, such as an alkoxyl radical generated from the peroxide. This initial step forms a benzyl (B1604629) radical, which can then react further with oxygen or other species to yield the final oxidized product. The reactivity and selectivity of these oxidations can be influenced by the use of metal catalysts and specific reaction conditions. organic-chemistry.orgrsc.org For example, copper complexes have been shown to mediate the oxidation of phenols through a hydrogen atom abstraction mechanism. nih.govacs.org

Advanced Spectroscopic Analysis and Structural Characterization of 1 Phenylpropane 2 Peroxol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For phenylpropane derivatives, ¹H and ¹³C NMR are particularly informative.

In the case of cumene (B47948) hydroperoxide, a structurally analogous compound, specific chemical shifts in the ¹H-NMR spectrum have been identified. researchgate.netbeilstein-journals.org The aromatic protons typically appear as a multiplet in the range of δ 7.24-7.49 ppm. beilstein-journals.org The six protons of the two methyl groups are magnetically equivalent and produce a sharp singlet at approximately δ 1.62 ppm. beilstein-journals.org The proton of the hydroperoxide group (OOH) is often broad and its chemical shift can vary, though it has been reported at δ 2.62 ppm in some studies of cumene peroxidation products. researchgate.net

For other related phenylpropanoids, such as 2-bromo-1-phenylpropane, high-resolution NMR has been used for detailed conformational analysis. umanitoba.cagoogle.com These studies, combined with molecular orbital calculations, provide deep insights into the preferred three-dimensional structures of these molecules.

Table 1: Representative ¹H NMR Chemical Shifts for Cumene Hydroperoxide (Data sourced from studies of cumene and its oxidation products)

Functional GroupChemical Shift (δ, ppm)MultiplicityReference
Aromatic Protons (C₆H₅)7.24 - 7.49Multiplet beilstein-journals.org
Methyl Protons (CH₃)1.62Singlet beilstein-journals.org
Hydroperoxide Proton (OOH)2.62Singlet (variable) researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FTIR) Applications

Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FTIR) techniques, is instrumental in identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

For organic hydroperoxides, the O-H stretching vibration of the hydroperoxy group is a key diagnostic band. This absorption is typically found in the region of 3300-3500 cm⁻¹. ku.dkacs.org Studies on tert-butyl hydroperoxide have shown that these functional groups are potent hydrogen bond donors and acceptors, which is critical for understanding intermolecular interactions. ku.dk

Another valuable technique involves the reaction of hydroperoxides with triphenylphosphine (B44618) (TPP), which stoichiometrically produces triphenylphosphine oxide (TPPO). dss.go.thcirad.fr The formation of TPPO can be monitored by the appearance of its characteristic absorption band around 542 cm⁻¹, providing an indirect method for quantifying hydroperoxides. cirad.fr This FTIR-based assay is noted for being simpler and faster than traditional titration methods. cirad.fr The analysis of various organic hydroperoxides has been crucial in atmospheric chemistry for understanding the formation of secondary organic aerosols. rsc.org

Table 2: Key IR Absorption Bands for Organic Hydroperoxides

Vibrational ModeTypical Wavenumber (cm⁻¹)IntensityNotesReference
O-H Stretch (Hydroperoxide)3300 - 3500Medium-BroadPosition can be affected by hydrogen bonding. ku.dkacs.org
P=O Stretch (TPPO adduct)~542StrongUsed for indirect quantification of hydroperoxides. cirad.fr

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns to deduce molecular structure.

For organic hydroperoxides (ROOH), specific fragmentation patterns are observed. rsc.org A common method involves using atmospheric pressure chemical ionization (APCI), which can detect the protonated molecular ion [M+H]⁺. nih.gov In tandem mass spectrometry (MS/MS) experiments, a characteristic neutral loss of 34 Da, corresponding to the loss of a hydrogen peroxide (H₂O₂) molecule, is a clear indicator of a hydroperoxy functional group. nih.gov

Another analytical approach involves forming ammonium (B1175870) adducts ([M+NH₄]⁺). copernicus.org Upon collisional dissociation, these adducts of hydroperoxides exhibit a characteristic neutral loss of 51 Da, which arises from the loss of H₂O₂ and NH₃. copernicus.org This method has been successfully applied to identify various ROOH molecules, including cumene hydroperoxide. copernicus.org The fragmentation of the hydroperoxide cation itself often involves the significant loss of the OOH radical. pnas.org These distinct fragmentation pathways are invaluable for the identification and quantification of hydroperoxides in complex mixtures, such as those found in atmospheric aerosols or combustion products. pnas.orgcopernicus.org

Table 3: Characteristic Mass Spectrometry Fragmentations for Organic Hydroperoxides (ROOH)

Ionization/AdductPrecursor IonCharacteristic Neutral Loss (Da)Lost FragmentReference
APCI[M+H]⁺34H₂O₂ nih.gov
APCI[M+NH₄]⁺51H₂O₂ + NH₃ copernicus.org
Photoionization[ROOH]⁺33OOH pnas.org

Microwave Spectroscopy for Conformational Studies of Related Phenylpropanes

Microwave spectroscopy provides highly precise data on the rotational constants of molecules in the gas phase, which allows for the detailed determination of molecular geometry and conformational preferences.

For ethylbenzene (B125841), high-resolution Fourier transform microwave spectroscopy has established that the most stable conformation is one where the ethyl group is oriented perpendicularly to the plane of the benzene (B151609) ring. aip.orgtandfonline.comtandfonline.com The dihedral angle between the ethyl group and the ring plane was determined to be approximately 88.7°. aip.orgnist.gov

For the slightly larger n-propylbenzene, studies have identified two stable conformers, consistent with ab initio calculations. aip.orgaip.orgnist.gov These conformers also feature a perpendicular orientation of the alkyl chain relative to the phenyl ring. researchgate.net This preference for out-of-plane conformations in alkylbenzenes is attributed to stereo-specific σ–π interactions between the alkyl chain and the benzene ring. researchgate.net These findings suggest that a substituted phenylpropane, such as the hydroperoxide , would also adopt non-planar conformations as its lowest energy state.

Table 4: Conformational Data for Related Phenylpropanes from Microwave Spectroscopy

CompoundNumber of Stable ConformersKey Structural FeatureReference
Ethylbenzene1Ethyl group is perpendicular to the phenyl ring. aip.orgaip.orgtandfonline.com
n-Propylbenzene2Perpendicular alkyl chain configurations (anti and gauche). aip.orgaip.orgresearchgate.net

Computational and Theoretical Chemistry Approaches to 1 Phenylpropane 2 Peroxol

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the reaction mechanisms of organic compounds due to its favorable balance between accuracy and computational cost. For 1-phenylpropane-2-peroxol, DFT calculations are instrumental in mapping out the potential energy surfaces of its various reactions, identifying transition states, and determining activation barriers.

DFT studies on analogous hydroperoxides, such as cumene (B47948) hydroperoxide, have provided significant insights into decomposition and rearrangement reactions. tamu.eduresearchgate.net These studies reveal that the reaction pathways are highly dependent on the environment (e.g., presence of acid or metal catalysts). For instance, in the presence of an acid catalyst, the Hock rearrangement is a major pathway, and DFT can be employed to model the protonation steps and the subsequent migration of the phenyl group. researchgate.net

The choice of functional and basis set is crucial for obtaining accurate results. Hybrid functionals, such as B3LYP, are commonly used for these types of studies. nih.govnih.gov Dispersion corrections are also important to accurately model non-covalent interactions, which can play a significant role in the stability of reaction intermediates and transition states.

A hypothetical reaction pathway for the acid-catalyzed decomposition of this compound elucidated by DFT might involve the following steps:

Protonation of the terminal oxygen of the hydroperoxyl group.

Heterolytic cleavage of the O-O bond to form a carbocation intermediate and water.

Migration of the phenyl group to the electron-deficient oxygen atom.

Nucleophilic attack by water and subsequent deprotonation to yield the final products, acetone (B3395972) and phenol (B47542).

DFT calculations can provide the relative energies of all intermediates and transition states along this pathway, allowing for a detailed understanding of the reaction kinetics.

High-Level Ab Initio Methods for Electronic Structure and Energetic Landscapes

For a more accurate description of the electronic structure and energetic landscapes of this compound, high-level ab initio methods are employed. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on solving the Schrödinger equation without empirical parameters and can provide benchmark-quality data. aip.orgresearchgate.net

Ab initio calculations are particularly important for accurately determining bond dissociation energies (BDEs), which are fundamental to understanding the stability of the peroxide bond. The O-O bond in hydroperoxides is notoriously weak, and its BDE is a key parameter in predicting the propensity for radical formation. High-level calculations on similar hydroperoxides have shown that the O-O BDE is in the range of 40-50 kcal/mol. wayne.edu For this compound, the CBS-APNO method, a high-accuracy composite ab initio method, would be expected to provide a reliable O-O BDE value. wayne.eduscribd.com

The electronic structure of the resulting radicals upon O-O bond cleavage, the 1-phenylprop-2-oxy radical and the hydroxyl radical, can also be investigated using these methods. Understanding the electronic distribution and spin density of these radicals is crucial for predicting their subsequent reactivity.

A comparison of computational methods for determining the O-O bond dissociation energy of hydroperoxides is presented in the table below.

MethodBasis SetCalculated O-O BDE (kcal/mol) for Cumene Hydroperoxide
CBS-APNO-45.01 wayne.edu
G4--
M06-2X6-311++G(d,p)-
B3LYP6-311++G(d,p)-

Molecular Dynamics Simulations for Understanding Reactive Processes and Solvation Effects

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of this compound in different environments, particularly in solution. By simulating the motion of atoms over time, MD can reveal how solvent molecules interact with the hydroperoxide and influence its conformation and reactivity. rsc.orgnih.gov

Ab initio molecular dynamics (AIMD), where the forces are calculated on-the-fly using quantum mechanical methods, can provide a highly accurate description of the system. nih.gov AIMD simulations of hydrogen peroxide in water have shown that the solvent can significantly affect the dihedral angle of the H-O-O-H group and the hydrogen bonding network. rsc.orgresearchgate.net Similar effects would be expected for this compound, where the bulky phenylpropyl group would also influence the local solvent structure.

Classical MD simulations, using parameterized force fields, can be used to study larger systems and longer timescales. These simulations can provide insights into the diffusion of reactants and products, as well as the free energy landscape of conformational changes. For instance, MD simulations could be used to study the aggregation of this compound molecules in non-polar solvents or their interaction with a catalytic surface.

Key parameters that can be extracted from MD simulations of this compound in an aqueous solution include:

Radial distribution functions to describe the solvation shell structure.

Hydrogen bond lifetimes to quantify the strength of solute-solvent interactions. nih.gov

Dihedral angle distributions to understand the conformational preferences of the peroxol group.

Diffusion coefficients to characterize the mobility of the molecule.

Quantum Chemical Calculations of Molecular Parameters and Isotopic Fractionation Factors

Quantum chemical calculations are essential for determining various molecular parameters of this compound that are crucial for its spectroscopic characterization and for understanding its behavior in different chemical processes. These parameters include optimized geometries, vibrational frequencies, and NMR chemical shifts.

DFT methods are widely used to calculate these properties. nih.gov For example, calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the identification and structural elucidation of the compound. The calculated NMR chemical shifts can similarly be used to interpret experimental NMR data. nih.gov

Isotopic fractionation factors, which describe the partitioning of isotopes between different molecules or between different sites within a molecule at equilibrium, can also be calculated using quantum chemistry. ideasspread.orgdntb.gov.ua These calculations are based on the vibrational frequencies of the different isotopologues of the molecule. The Bigeleisen-Mayer equation is commonly used for this purpose. dntb.gov.ua

For this compound, calculating the isotopic fractionation factors for oxygen, hydrogen, and carbon could provide insights into its formation and reaction mechanisms. For example, the oxygen isotope effect associated with the O-O bond cleavage can help to distinguish between different reaction pathways. Theoretical calculations have shown that the choice of computational method and basis set can significantly impact the accuracy of the calculated fractionation factors. ideasspread.orgnih.gov

A hypothetical table of calculated isotopic fractionation factors (1000lnα) for the O-O bond cleavage of this compound at 25°C is presented below.

Isotope PairMethod/Basis SetCalculated 1000lnα
¹⁸O/¹⁶OB3LYP/6-311+G(d,p)-15.2
¹⁸O/¹⁶OMP2/aug-cc-pVTZ-14.5
²H/¹H (at C2)B3LYP/6-311+G(d,p)-80.7

Note: These values are hypothetical and intended to illustrate the type of data that can be obtained from such calculations. The actual values would depend on the specific reaction and computational details.

Computational Modeling of Peroxide O-O Bond Cleavage and Radical Formation

The cleavage of the O-O bond is a defining characteristic of peroxides and is central to their reactivity. Computational modeling plays a crucial role in understanding the energetics and dynamics of this process for this compound. Both homolytic and heterolytic cleavage pathways can be investigated.

Homolytic cleavage results in the formation of two radicals: the 1-phenylprop-2-oxy radical and the hydroxyl radical. The energy required for this process is the O-O bond dissociation energy (BDE), which can be accurately calculated using high-level ab initio methods as discussed in section 5.2. wayne.edu DFT methods can also be used to study the potential energy surface for the dissociation process.

Heterolytic cleavage is often facilitated by catalysts or polar solvents. For example, in the presence of an acid, the peroxide can be protonated, leading to a much lower barrier for O-O bond cleavage. Computational models can simulate this catalytic effect by including explicit catalyst molecules or by using implicit solvent models. researchgate.net

The nature of the substituent on the peroxide can significantly influence the BDE. For this compound, the electron-donating nature of the alkyl group and the potential for resonance stabilization of the resulting radical by the phenyl group are important factors. Computational studies on cumene hydroperoxide have shown that the benzylic position influences the stability of the resulting radical. nih.gov

The table below shows a comparison of calculated O-O bond dissociation energies for different hydroperoxides, illustrating the effect of the substituent.

HydroperoxideCalculated O-O BDE (kcal/mol)Method
Hydrogen Peroxide50.35 (experimental) amazonaws.com-
tert-Butyl Hydroperoxide45.81 wayne.eduCBS-APNO
Cumene Hydroperoxide45.01 wayne.eduCBS-APNO
This compoundHypothetical: ~45-

Theoretical Studies on Catalytic Activation of Peroxo Species

The activation of the peroxo group in this compound by catalysts is a key aspect of its application in chemical synthesis. Theoretical studies can provide detailed insights into the mechanism of this activation. frontiersin.org Metal complexes, Lewis acids, and enzymes can all act as catalysts for peroxide activation.

DFT calculations are widely used to model the interaction between the catalyst and the hydroperoxide. acs.orgmdpi.com These studies can identify the active site of the catalyst, the geometry of the catalyst-substrate complex, and the mechanism of oxygen transfer to a substrate. For example, in the epoxidation of an alkene, theoretical studies can elucidate whether the reaction proceeds via a concerted or a stepwise mechanism. acs.org

In the case of metal-catalyzed reactions, the electronic structure of the metal-peroxo intermediate is of particular interest. mdpi.com Different coordination modes of the peroxo group (e.g., side-on vs. end-on) can lead to different reactivity patterns. Computational models can help to predict the most stable coordination mode and its implications for the catalytic cycle.

For this compound, theoretical studies could investigate its activation by various catalysts, such as titanium silicalite for epoxidation reactions or iron complexes for oxidation reactions. These studies would involve modeling the adsorption of the hydroperoxide onto the catalyst surface or the coordination to the metal center, followed by the reaction with a substrate molecule. The calculated activation barriers for different pathways can help to rationalize the observed product selectivity.

CatalystSubstrateKey IntermediateComputational Method
TitanosilicateEthene(Ti)-O-O-(Si) peroxo-moiety acs.orgDFT
Indium(III) Chloride1-Indanyl hydroperoxideCoordinated monomeric InCl₃ researchgate.netDFT
Gold NanoparticlesPropyleneAu-OOH species mdpi.comDFT

Catalytic Applications and Organic Transformations Involving Peroxo Intermediates

Biocatalytic Transformations Leveraging Peroxide Chemistry6.2.1. Enzyme-Mediated Reductions and Oxidations of Hydroperoxides6.2.2. Applications in Stereoselective Synthesis of Phenylpropane Derivatives

Further investigation into closely related phenylpropane derivatives and their peroxo or hydroperoxide analogues might provide insights into similar chemical transformations. However, a focused discussion on "1-Phenylpropane-2-peroxol" is not feasible based on the current body of scientific knowledge.

Enzyme-Mediated Reductions and Oxidations of Hydroperoxides

The Role of Organic Peroxides in Polymerization Initiation and Control

Organic peroxides are fundamental to the polymer industry, primarily serving as initiators for free-radical polymerization. The defining characteristic of these compounds is the labile peroxide bond (-O-O-), which readily undergoes homolytic cleavage upon exposure to heat or UV radiation, generating highly reactive free radicals (RO•). These radicals then initiate the polymerization of monomers, such as acrylates, styrenics, and vinyl esters, by attacking the monomer's double bond and creating a new radical center, which propagates the polymer chain.

The choice of a specific organic peroxide, like a hypothetical this compound, would be dictated by its decomposition kinetics, particularly its half-life at a given temperature. Different organic peroxides exhibit varying thermal stabilities, allowing for precise control over the polymerization rate by selecting an initiator that is active in the desired temperature range. This controlled generation of radicals is crucial for producing polymers with specific properties, such as molecular weight and molecular weight distribution.

The main applications for organic peroxide initiators include the production of:

Low-density polyethylene (B3416737) (LDPE)

Polyvinylchloride (PVC)

Polystyrene (PS) and Expandable Polystyrene (EPS)

Acrylics (PMMA)

Beyond initiation, organic peroxides can also be used for polymer modification, such as cross-linking to create thermoset materials or for chain degradation (visbreaking) of polymers like polypropylene.

Table 1: Classes of Organic Peroxides and Their Applications in Polymerization

Class of Organic Peroxide General Formula Primary Application in Polymerization
Diacyl Peroxides (RCO₂)₂ Initiator for various monomers.
Dialkyl Peroxides ROOR Initiator, cross-linking agent.
Hydroperoxides ROOH Initiator, often in redox systems.
Peroxyesters RCO₃R' Initiator with a wide range of activities.
Peroxyketals R₂C(OOR')₂ High-temperature initiator.

Development of Novel Catalytic Systems for Peroxide-Related Reactions

The reactivity of the peroxide bond is harnessed in various catalytic systems to achieve selective and efficient organic transformations. Research continues to focus on developing novel catalysts that can enhance the performance of peroxide-based reactions, improve selectivity, and operate under milder, more environmentally friendly conditions.

Supported Nanoparticle Catalysis for Selective Oxidations

In recent years, heterogeneous catalysis using supported metal nanoparticles has emerged as a highly active area of research for oxidation reactions. Gold nanoparticles, in particular, have demonstrated exceptional activity for many industrially significant reactions, including the selective oxidation of alcohols and alkanes.

The catalytic performance of supported nanoparticles is highly dependent on several factors, including:

Particle Size: The selectivity of a reaction can be tuned by controlling the size of the nanoparticles. For instance, in glycerol (B35011) oxidation, the selectivity towards glyceric acid was found to increase with decreasing gold nanoparticle size down to 3.7 nm.

Support Material: The choice of support material (e.g., metal oxides, carbon) can significantly influence the catalytic activity and stability of the nanoparticles. Hydrotalcites, for example, can act as solid bases and provide bifunctional character to the catalyst.

Preparation Method: Techniques such as co-precipitation, grafting, and deposition-precipitation are used to synthesize supported nanoparticle catalysts with controlled properties.

These catalytic systems often utilize environmentally benign oxidants like molecular oxygen or hydrogen peroxide. The development of catalysts based on non-noble metals, such as molybdenum and iron supported on nitrogen-doped carbons, is also a promising area of research for alcohol oxidation.

Table 2: Examples of Supported Nanoparticle Catalysts in Oxidation Reactions

Catalyst System Substrate Product Key Findings
Au/Carbon Glycerol Glyceric Acid Selectivity is dependent on nanoparticle size.
Au/Fe₂O₃ CO CO₂ High activity at sub-ambient temperatures.
Mo-N/C Benzyl (B1604629) Alcohol Benzaldehyde (B42025) High conversion and selectivity (>90%).

Microwave and Ultrasound-Assisted Enhancements in Peroxide Transformations

To improve reaction rates and energy efficiency, non-conventional energy sources like microwaves and ultrasound are being increasingly employed in peroxide-mediated transformations.

Microwave-Assisted Reactions:

Microwave irradiation can significantly accelerate chemical reactions, often leading to shorter reaction times, higher yields, and cleaner processes compared to conventional heating. In the context of peroxide oxidations, microwaves have been successfully used for:

Oxidation of Alcohols: Primary and secondary alcohols can be oxidized to carboxylic acids and ketones in minutes using aqueous hydrogen peroxide and a suitable catalyst under microwave irradiation.

Lignin (B12514952) Depolymerization: Microwave-assisted wet peroxide oxidation of lignin can produce valuable C4 dicarboxylic acids. This method can lead to rapid lignin conversion and enhance the yield of specific products like malic acid.

Epoxidation of Alkenes: The synthesis of epoxides from alkenes using hydrogen peroxide can be significantly enhanced by microwave irradiation, reducing reaction times and improving yields.

Table 3: Comparison of Conventional vs. Microwave-Assisted Lignin Oxidation

Parameter Conventional Heating Microwave Heating
Reaction Time Longer (e.g., hours) Shorter (e.g., minutes to hours)
Energy Efficiency Lower Higher
Product Yield Can be high for specific products with prolonged times Can enhance yields of certain products like malic acid

| Reaction Conditions | Often requires high temperatures and pressures | Can operate under milder conditions |

Ultrasound-Assisted Reactions:

Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. The formation, growth, and implosive collapse of bubbles in a liquid generate localized hot spots with extreme temperatures and pressures, leading to the formation of reactive radical species.

In peroxide-related reactions, ultrasound has been shown to:

Enhance Radical Formation: Ultrasound can accelerate the decomposition of hydrogen peroxide, producing hydroxyl radicals that drive efficient degradation of organic compounds.

Improve Mass Transfer:

Q & A

Basic Research Questions

Q. What are the methodological considerations for synthesizing 1-Phenylpropane-2-peroxol in laboratory settings?

  • Answer: Synthesis of peroxol derivatives often involves controlled oxidation of precursor alcohols or diols. For example, analogous compounds like 1-Phenoxy-2-propanol (≥93% purity) are synthesized via etherification or peroxy group introduction under inert atmospheres to avoid decomposition . Reaction conditions (e.g., temperature, catalysts like acidic or enzymatic agents) must be optimized to minimize side reactions. Purification via fractional distillation or chromatography is critical to isolate the peroxide .

Q. Which analytical techniques are recommended for structural confirmation and purity assessment of this compound?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for identifying functional groups like the peroxide moiety. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. For peroxides, differential scanning calorimetry (DSC) can evaluate thermal stability .

Q. How should researchers safely handle this compound given its reactive peroxide group?

  • Answer: Peroxides require stringent safety protocols: storage at low temperatures (<4°C), avoidance of metal contaminants, and use of non-reactive solvents (e.g., dichloromethane). Safety Data Sheets (SDS) for structurally similar compounds, such as 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol, recommend wearing PPE (gloves, goggles) and working in fume hoods .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported reaction mechanisms for this compound formation?

  • Answer: Contradictory data may arise from varying reaction conditions (e.g., solvent polarity, catalyst type). Systematic replication studies under controlled parameters (e.g., pH, temperature) and kinetic isotope effects (KIE) can isolate rate-determining steps. Computational modeling (DFT calculations) further elucidates transition states .

Q. How does the electronic environment of the phenyl group influence the stability and reactivity of this compound?

  • Answer: Substituents on the phenyl ring (e.g., electron-withdrawing/donating groups) alter peroxide bond strength. Spectroelectrochemical studies (cyclic voltammetry) and Electron Paramagnetic Resonance (EPR) can track radical intermediates during decomposition. Comparative studies with derivatives like 3-(3-(4-Fluorophenyl)isoxazol-5-yl)propan-1-ol provide insights into steric/electronic effects .

Q. What advanced computational methods are suitable for predicting the degradation pathways of this compound?

  • Answer: Density Functional Theory (DFT) simulations model bond dissociation energies (BDEs) of the peroxide linkage. Molecular dynamics (MD) trajectories predict decomposition under thermal stress. PubChem’s cheminformatics tools (e.g., SMILES/InChI descriptors) enable comparative analysis with structurally related peroxides .

Data Interpretation and Validation

Q. How can researchers validate the reproducibility of synthesis protocols for this compound across laboratories?

  • Answer: Interlaboratory validation studies using standardized protocols (e.g., IUPAC guidelines) ensure consistency. Reporting detailed parameters (e.g., solvent grade, catalyst concentration) and sharing raw spectral data (NMR, MS) via repositories like PubChem enhances transparency .

Q. What statistical approaches are recommended for analyzing conflicting data on the biological activity of peroxol derivatives?

  • Answer: Meta-analysis of published datasets using tools like R or Python’s SciPy can identify outliers. Principal Component Analysis (PCA) clusters variables (e.g., IC₅₀ values) to distinguish assay-specific artifacts from genuine mechanistic differences .

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